2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine
Description
2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrimidine core with three distinct substituents: a methoxy group at position 2, a methyl group at position 4, and an isopropyl group at position 5. The imidazo[1,5-a]pyrimidine scaffold combines the aromaticity of pyrimidine (a six-membered ring with two nitrogen atoms) with a five-membered imidazole ring, conferring unique electronic and steric properties.
The substituents on the core influence physicochemical properties:
- Methyl group (position 4): Contributes to steric bulk and lipophilicity.
- Isopropyl group (position 6): Increases hydrophobicity, favoring membrane permeability and protein-ligand interactions.
Properties
CAS No. |
88875-18-7 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-methoxy-4-methyl-6-propan-2-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H15N3O/c1-7(2)11-12-6-9-13-10(15-4)5-8(3)14(9)11/h5-7H,1-4H3 |
InChI Key |
SZOFOQHFFQTQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-isopropyl-4-methylimidazole with 2-methoxy-4-methylpyrimidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-ISOPROPYL-2-METHOXY-4-METHYLIMIDAZO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine Derivatives
Core Structure : Imidazo[1,5-a]pyridine replaces pyrimidine with pyridine (one nitrogen atom in the six-membered ring vs. two in pyrimidine).
Key Differences :
- Electronic Properties : The pyridine ring lacks the electron-deficient character of pyrimidine, altering absorption/emission spectra in fluorescent applications .
- Substituent Positions : Derivatives like those in feature substitutions at positions 7 and 8 (e.g., dimers), whereas the target compound’s substituents are at positions 2, 4, and 6.
- Applications : Imidazo[1,5-a]pyridines are used as solvatochromic membrane probes due to large Stokes shifts and lipid bilayer intercalation . The pyrimidine analog may exhibit red-shifted fluorescence but requires empirical validation.
Pyrazolo[1,5-a]pyrimidine Derivatives
Core Structure : Pyrazolo[1,5-a]pyrimidine features a pyrazole fused to pyrimidine, differing in nitrogen placement.
Key Differences :
- Biological Activity : Pyrazolo[1,5-a]pyrimidines (e.g., PIM kinase inhibitors) show IC50 values as low as 45 nM when substituted at positions 3 and 5 . The target compound’s substituents at 2, 4, and 6 may reduce kinase affinity but could mitigate off-target effects (e.g., hERG inhibition) seen in imidazo[1,2-b]pyridazines .
- Synthesis : Pyrazolo-pyrimidines are often synthesized via cyclocondensation, whereas imidazo[1,5-a]pyrimidines may require alternative routes, such as ketone-aldehyde cyclization .
Imidazo[1,5-a]pyrazine Derivatives
Core Structure : Imidazo[1,5-a]pyrazine substitutes pyrimidine with pyrazine (adjacent nitrogen atoms in the six-membered ring).
Key Differences :
- Aromaticity and Solubility : Pyrazine’s electron-deficient nature enhances hydrogen-bonding capacity, making these derivatives potent kinase inhibitors (e.g., cyclin-dependent kinase inhibitors in ) .
- Substituent Effects: Patents highlight 5-cyano or 5-amino groups for kinase inhibition , whereas the target compound’s 6-isopropyl group may favor PDE2 inhibition (as seen in ) by increasing steric bulk .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Fluorescence Potential: The target compound’s methoxy group may enhance fluorescence quantum yield compared to imidazo[1,5-a]pyridines, but empirical data are needed .
- Kinase Inhibition : Substitution at positions 2, 4, and 6 likely shifts activity away from PIM kinases (which favor 3,5-substituted pyrazolo-pyrimidines) toward other targets like PDE2 .
- Synthetic Accessibility : The one-pot cyclization method used for imidazo[1,5-a]pyridines could be adapted for the target compound, though yields may vary due to steric hindrance from the isopropyl group.
Biological Activity
2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine is a compound belonging to the imidazo[1,5-a]pyrimidine family, which has gained attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism involves the inhibition of specific kinases associated with cancer proliferation.
Table 1: Anticancer Efficacy of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.09 | Inhibition of estrogen receptor signaling |
| A549 | 0.03 | Inhibition of EGFR signaling |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro assays revealed that it possesses a high selectivity ratio compared to COX-1, minimizing potential side effects associated with non-selective NSAIDs.
Case Study: COX-2 Inhibition
In a study evaluating the anti-inflammatory effects of various compounds, this compound was found to have an IC50 value of approximately 0.05 μM, demonstrating superior efficacy compared to traditional COX inhibitors like celecoxib (IC50: 0.06 μM) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : It inhibits key kinases involved in cell proliferation and survival.
- COX Enzyme Interaction : The selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
Safety and Toxicity Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Animal studies have shown no significant adverse effects at doses up to 40 mg/kg when administered orally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
